molecular formula C12H4Br4O B12902902 1,3,6,9-Tetrabromo-dibenzofuran CAS No. 617707-78-5

1,3,6,9-Tetrabromo-dibenzofuran

Cat. No.: B12902902
CAS No.: 617707-78-5
M. Wt: 483.77 g/mol
InChI Key: LGEDUJLBODDNMB-UHFFFAOYSA-N
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Description

1,3,6,9-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound. The molecular formula of this compound is C12H4Br4O, and it has a molecular weight of 483.776 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6,9-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1,3,6, and 9 positions of the dibenzofuran ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where dibenzofuran is reacted with bromine in the presence of a suitable catalyst. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3,6,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various functionalized dibenzofuran derivatives, while oxidation and reduction reactions can produce different oxidation states of dibenzofuran .

Scientific Research Applications

1,3,6,9-Tetrabromo-dibenzofuran has several scientific research applications, including:

    Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

    Environmental Chemistry: The compound is studied for its role in the formation and degradation of brominated organic pollutants.

    Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active compounds.

    Industrial Applications: It is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,6,9-Tetrabromo-dibenzofuran involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to undergo substitution, oxidation, and reduction reactions, which alter its chemical structure and properties .

Comparison with Similar Compounds

Similar Compounds

    1,3,6,8-Tetrabromo-dibenzofuran: Another brominated derivative of dibenzofuran with bromine atoms at different positions.

    Dibenzofuran: The parent compound without bromine substitutions.

    1,3,6-Tribromo-dibenzofuran: A less brominated derivative with three bromine atoms.

Uniqueness

1,3,6,9-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for applications requiring precise control over molecular interactions and reactivity .

Properties

CAS No.

617707-78-5

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,3,6,9-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-3-8(16)10-9(4-5)17-12-7(15)2-1-6(14)11(10)12/h1-4H

InChI Key

LGEDUJLBODDNMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Br)C3=C(O2)C=C(C=C3Br)Br)Br

Origin of Product

United States

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